molecular formula C22H22FN3O2S B2501687 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane CAS No. 1113122-94-3

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane

Cat. No.: B2501687
CAS No.: 1113122-94-3
M. Wt: 411.5
InChI Key: VWRLJEWCVNJMDP-UHFFFAOYSA-N
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Description

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane is a complex organic compound featuring a unique combination of functional groups. This compound is part of the isoxazole family, known for its significant biological activities and therapeutic potential

Preparation Methods

The synthesis of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group and the isoxazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The isoxazole ring and trifluoromethyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane can be compared with other isoxazole derivatives, such as:

Biological Activity

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets. The isoxazole ring and the trifluoromethyl group are critical for modulating enzyme activity, receptor binding, and influencing cellular pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play roles in inflammatory processes and cancer progression.
  • Receptor Modulation : It interacts with specific receptors involved in neurotransmission, which may lead to neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membrane integrity.

Data Tables

Biological Activity Effect Cell Lines/Models References
AnticancerInduces apoptosisBreast cancer (MCF-7), Prostate cancer (PC-3),
Anti-inflammatoryReduces cytokine productionMacrophage models,
AntimicrobialDisrupts cell membranesVarious bacterial strains,

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis via caspase activation.
  • Inflammation Model : In an experimental model of rheumatoid arthritis, the compound significantly reduced joint swelling and inflammatory markers, highlighting its therapeutic potential in chronic inflammatory conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other isoxazole derivatives:

Compound Biological Activity Unique Features
Isoxazole AAntifungalSimple structure
Isoxazole BAnticancerLacks trifluoromethyl group
This CompoundAnticancer, Anti-inflammatory, AntimicrobialComplex structure with trifluoromethyl

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-4-2-3-16(11-18)14-29-22-24-20-9-10-26(13-19(20)21(27)25-22)12-15-5-7-17(23)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRLJEWCVNJMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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